molecular formula C12H11NO3S B2951958 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 874623-36-6

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

Cat. No. B2951958
CAS RN: 874623-36-6
M. Wt: 249.28
InChI Key: AKSSOQQGEAWRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid is a biochemical used for proteomics research . It has a molecular formula of C12H11NO3S and a molecular weight of 249.29 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a benzoic acid molecule via a methoxy group . Thiazoles are planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 4-methylthio-3-methoxybenzoic acid and 3-methoxy-4-methylthiophenol. It has also been used as a starting material in the synthesis of various heterocyclic compounds, such as 4-methylthio-3-methoxybenzaldehyde, 4-methylthio-3-methoxybenzyl alcohol, and 4-methylthio-3-methoxybenzamide. Additionally, this compound has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, it is soluble in water and ethanol, making it suitable for use in aqueous solutions. However, it is also important to note that this compound can be toxic in high concentrations and should be handled with care.

Future Directions

Future research on 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid could focus on its potential therapeutic applications. For example, further studies could be conducted to explore its potential as an anti-cancer drug and its ability to inhibit COX-2. Additionally, research could be conducted to explore its potential as an antioxidant and its ability to protect cells from oxidative damage. Finally, research could be conducted to explore its potential as an analgesic and its ability to reduce pain.

Synthesis Methods

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid can be synthesized in the laboratory by the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid and 3-methoxybenzoyl chloride in aqueous acetic acid. The reaction takes place at a temperature of 80 °C and is completed in 8 hours. The yield of the reaction is approximately 70%.

properties

IUPAC Name

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-3-9(5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSSOQQGEAWRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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